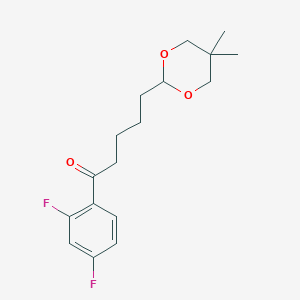

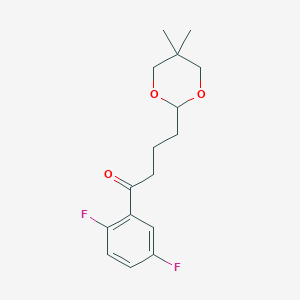

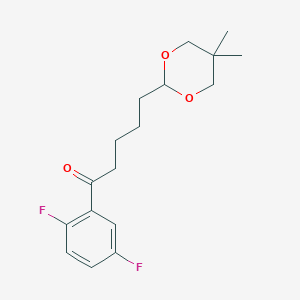

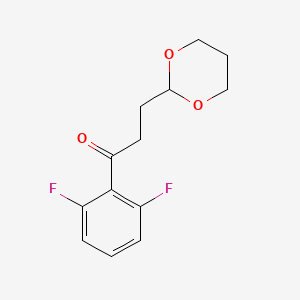

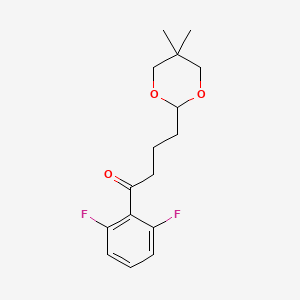

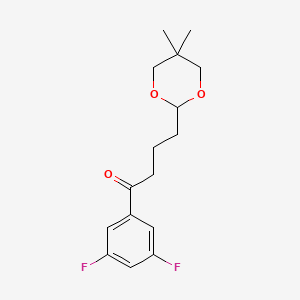

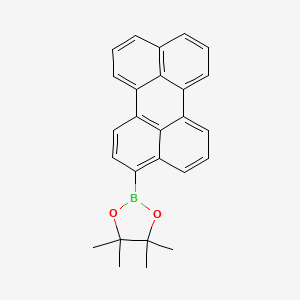

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane

Overview

Description

The compound of interest, 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane, is closely related to a class of compounds that include various substituted 1,3,2-dioxaborolanes. These compounds are characterized by a boron atom within a five-membered ring structure, which includes two oxygen atoms and are often used in organic synthesis and materials science due to their unique chemical properties .

Synthesis Analysis

The synthesis of related 1,3,2-dioxaborolane compounds typically involves the use of hydroboration reactions, as seen in the preparation of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, which was synthesized via rhodium-catalyzed hydroboration . Another example is the synthesis of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which was prepared from a transesterification reaction with o-aminophenol . These methods highlight the versatility and reactivity of the dioxaborolane moiety in various chemical transformations.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was determined to be monoclinic with specific cell parameters . Similarly, the structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was solved, revealing an orthorhombic space group and a tetracoordinated boron atom . These studies provide detailed insights into the three-dimensional arrangement of atoms within the molecules.

Chemical Reactions Analysis

The reactivity of the 1,3,2-dioxaborolane ring is a key feature of these compounds. For example, the phosphitylation reagent 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has been used in quantitative 31P NMR analysis of hydroxyl groups in lignins, demonstrating the compound's utility in analytical chemistry . The versatility of these compounds in forming various chemical bonds and structures is evident from the diverse range of substituted dioxaborolanes that have been synthesized and characterized.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,2-dioxaborolane derivatives are influenced by their molecular structure. For instance, the presence of the boron atom can impart Lewis acidity to the compound, which can be exploited in various chemical reactions . The polymorphism observed in pyrene-2,7-bis(4,4,5,5-tetramethyl-[1,3,2]dioxaborolane) indicates that these compounds can exhibit different physical states under varying conditions, which is important for their application in materials science . Additionally, the ability to form co-crystals with other substances, such as toluene and hexafluorobenzene, suggests potential for these compounds in the development of new materials with tailored properties .

Scientific Research Applications

Organic Solar Cell Applications

The compound 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in the synthesis of low band gap polymers for organic solar cell (OSC) applications. These polymers, synthesized by Suzuki polycondensation, demonstrate thermal stability and narrow optical band gaps, making them suitable for use in OSC applications. The best power conversion efficiency was observed in polymer blend solar cells, reaching up to 1.96% (Meena, Mohammad, Dutta, & Jacob, 2018).

Nanoparticle Fabrication for Fluorescence Emission

This compound is integral in the synthesis of heterodifunctional polyfluorenes, which form nanoparticles with bright fluorescence emission. These nanoparticles, when dispersed in water, exhibit high quantum yields and can have their emission wavelength tuned for specific applications (Fischer, Baier, & Mecking, 2013).

Electron Transport Material Synthesis

The compound is also used in the practical synthesis of electron transport materials (ETMs). An efficient synthesis method for a key intermediate of ETMs was developed, which could further facilitate the synthesis of other triphenylene-based ETMs and host materials (Xiangdong et al., 2017).

Perovskite Solar Cells

Perylene diimide-based polymers synthesized using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been used as hole transporting materials in perovskite solar cells. These polymers, with broad absorption spectra, showed potential as alternatives to conventional materials used in solar cells (Meena, Chhillar, Pathak, Roose, & Jacob, 2020).

properties

IUPAC Name |

4,4,5,5-tetramethyl-2-perylen-3-yl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23BO2/c1-25(2)26(3,4)29-27(28-25)22-15-14-20-18-11-6-9-16-8-5-10-17(23(16)18)19-12-7-13-21(22)24(19)20/h5-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJWQQVQQVALBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC6=C5C4=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane | |

CAS RN |

950761-81-6 | |

| Record name | 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.